molecular formula C17H15NO2S B12887940 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one CAS No. 88051-60-9

5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one

Cat. No.: B12887940
CAS No.: 88051-60-9
M. Wt: 297.4 g/mol
InChI Key: GBKMEEJYJXIZMZ-UHFFFAOYSA-N
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Description

5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one: is a heterocyclic compound with the molecular formula C₁₇H₁₅NO₂S and a molecular weight of 297.37 g/mol . This compound is characterized by its unique structure, which includes a thioxo group attached to an oxazolidinone ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of appropriate benzyl and phenyl derivatives with thioxooxazolidinone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds, purification through recrystallization, and characterization using techniques like NMR and HPLC .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

  • 5-Benzyl-5-methyl-3-phenyl-2-oxooxazolidin-4-one
  • 5-Benzyl-5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-Benzyl-5-methyl-3-phenyl-2-thioxo-1,3-oxazolidin-4-one

Uniqueness: 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is unique due to its specific thioxo group attached to the oxazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

CAS No.

88051-60-9

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

5-benzyl-5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C17H15NO2S/c1-17(12-13-8-4-2-5-9-13)15(19)18(16(21)20-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

GBKMEEJYJXIZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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